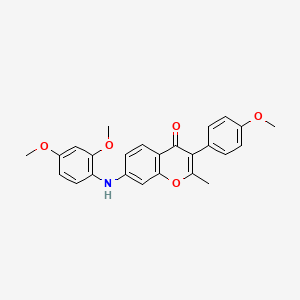
7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((2,4-Dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde or ketone.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
7-((2,4-Dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups can be introduced using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It may inhibit specific enzymes involved in disease processes, thereby reducing the activity of these enzymes.
Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Interaction with cellular receptors: It may bind to specific receptors on the cell surface, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
7-((2,4-Dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
Flavonoids: These are naturally occurring compounds with similar chromen-4-one structures and are known for their antioxidant and anti-inflammatory properties.
Coumarins: These compounds also have a chromen-4-one core and exhibit various biological activities, including anticoagulant and anticancer effects.
Quinones: These compounds are structurally related and are known for their redox properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H23NO5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
7-(2,4-dimethoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C25H23NO5/c1-15-24(16-5-8-18(28-2)9-6-16)25(27)20-11-7-17(13-22(20)31-15)26-21-12-10-19(29-3)14-23(21)30-4/h5-14,26H,1-4H3 |
Clé InChI |
LUDMHWDALRCPMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















